1-(3,4-Dimethylphenyl)cyclopropanamine
Overview
Description
1-(3,4-Dimethylphenyl)cyclopropanamine is a chemical compound characterized by the presence of a cyclopropane ring attached to a 3,4-dimethylphenyl group and an amine group. This compound is a white crystalline solid, soluble in water and common organic solvents . It has significant applications in various fields, including chemistry and medicine .
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)cyclopropanamine can be achieved through several methods. A common synthetic route involves the reaction of p-dimethylbenzene with cyclopropanamine under appropriate conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve bulk custom synthesis, ensuring the compound’s availability for research and development purposes .
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The amine group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Dimethylphenyl)cyclopropanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s properties make it useful in biological studies, particularly in understanding the behavior of amine-containing compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)cyclopropanamine involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and participate in various interactions with biological molecules, influencing their function. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)cyclopropanamine can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)cyclopropan-1-ol: This compound contains a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
1-(3,4-Dimethylphenyl)cyclopropan-1-thiol: The presence of a thiol group in this compound results in distinct chemical behavior compared to the amine derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and applications in various fields.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-4-10(7-9(8)2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWQTVZAFOZEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.